molecular formula C22H22O3 B021422 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- CAS No. 108613-93-0

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-

Cat. No. B021422
CAS RN: 108613-93-0
M. Wt: 334.4 g/mol
InChI Key: NAJAUVRXYGFKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- in lab experiments is its excellent charge transport properties. This makes it a valuable tool for the development of new electronic devices. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain settings.

Future Directions

There are a number of potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-. One area of interest is in the development of new materials for use in electronic devices. Additionally, the compound's potential as an anticancer agent warrants further investigation. Finally, there is also potential for research on the compound's anti-inflammatory and antioxidant properties, which could have important implications for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 4-phenylethynylphenol in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the development of new materials for electronic devices. The compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors.

properties

CAS RN

108613-93-0

Product Name

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-(2-phenylethynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C22H22O3/c1-2-14-21-15-23-22(24-16-21,25-17-21)20-12-10-19(11-13-20)9-8-18-6-4-3-5-7-18/h3-7,10-13H,2,14-17H2,1H3

InChI Key

NAJAUVRXYGFKHF-UHFFFAOYSA-N

SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4

Other CAS RN

108613-93-0

synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl -

Origin of Product

United States

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